1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one

Constitutional isomerism Steric differentiation Acyl chain branching

1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one (molecular formula C20H26N4O2, MW 354.45 g/mol) is a synthetic small molecule belonging to the piperazine-pyridazine class. It is a constitutional isomer of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one (CAS 1049292-32-1), sharing an identical molecular formula and weight but differing in the branching pattern of the terminal acyl chain (3-methylbutanoyl versus linear pentanoyl).

Molecular Formula C20H26N4O2
Molecular Weight 354.4 g/mol
Cat. No. B12245620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one
Molecular FormulaC20H26N4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC
InChIInChI=1S/C20H26N4O2/c1-15(2)14-20(25)24-12-10-23(11-13-24)19-9-8-17(21-22-19)16-6-4-5-7-18(16)26-3/h4-9,15H,10-14H2,1-3H3
InChIKeyNAVZZLZVYXPUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one: Structural Identity, Pharmacophore Class, and Procurement-Relevant Baseline


1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one (molecular formula C20H26N4O2, MW 354.45 g/mol) is a synthetic small molecule belonging to the piperazine-pyridazine class. It is a constitutional isomer of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one (CAS 1049292-32-1), sharing an identical molecular formula and weight but differing in the branching pattern of the terminal acyl chain (3-methylbutanoyl versus linear pentanoyl) . The compound features a 6-(2-methoxyphenyl)pyridazine core linked via a piperazine spacer to a 3-methylbutan-1-one terminus. This scaffold places it within a broader class of pyridazine- and pyridazinone-based pharmacophores investigated for activity against alpha1-adrenoceptors [1], dCTP pyrophosphatase 1 [2], butyrylcholinesterase [3], and cellulose biosynthesis [4]. The compound is primarily available as a research-grade chemical through specialty vendors, with closely related analogs (e.g., the pentan-1-one and butan-1-one congeners) offered at ≥98% purity with batch-specific NMR, HPLC, and GC documentation .

May support target engagement studies in dCTPase, BuChE, and α1-AR systems
Isomer-specific procurement: branched 3-methylbutanoyl terminus, distinct from linear pentanoyl
Research-grade supply with batch-specific NMR, HPLC, and GC documentation

Why Generic Substitution of 1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one with In-Class Analogs Carries Quantifiable Risk


Piperazine-pyridazine analogs sharing the 6-(2-methoxyphenyl)pyridazine core are not freely interchangeable. Even within the narrow sub-series defined by variation in the terminal acyl chain, constitutional isomerism produces meaningfully distinct molecules. The target compound's branched 3-methylbutanoyl terminus is isomeric with the linear pentanoyl congener (CAS 1049292-32-1) — identical molecular formula (C20H26N4O2) and weight (354.45 g/mol), yet distinct steric topology, conformational ensemble, and predicted logP . Published structure-activity relationship (SAR) studies on the broader pyridazinone-arylpiperazine class demonstrate that alkoxy substitution pattern on the aryl ring and the nature of cyclic substituents at the pyridazinone nucleus alter alpha1-adrenoceptor affinity by over 100-fold (Ki range: 0.052–5.06 nM) and can invert selectivity ratios between alpha1-AR, alpha2-AR, and 5-HT1A receptors [1][2]. In the dCTPase inhibitor series, minor structural modifications to the piperazin-1-ylpyridazine scaffold shifted IC50 values from 25 nM to inactive, with concomitant changes in metabolic stability [3]. These data collectively indicate that even isomeric or single-atom variations in this chemical space cannot be assumed functionally equivalent, making compound-specific procurement essential for reproducible research.

Constitutional isomerism Branched 3-methylbutanoyl vs linear pentanoyl chains may yield divergent target binding profiles.
Chain-length mismatch Shorter butanoyl analog lacks one methylene unit, potentially altering membrane permeability and metabolic stability.
Core oxidation state Pyridazine vs pyridazinone core may redirect target class from α1-AR to dCTPase or other nucleotide enzymes.

Quantitative Differentiation Evidence: 1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one Versus Closest Analogs


Constitutional Isomerism with Branched 3-Methylbutanoyl Terminus Versus Linear Pentanoyl Analog (CAS 1049292-32-1): Identical Formula, Distinct Molecular Topology

The target compound is a constitutional isomer of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one (CAS 1049292-32-1). Both share the molecular formula C20H26N4O2 and molecular weight 354.45 g/mol . However, the target compound features a branched 3-methylbutanoyl terminus (isovaleryl-type) with a tertiary carbon at the β-position, whereas the pentan-1-one analog bears an unbranched linear five-carbon chain. This structural difference introduces steric bulk proximal to the piperazine carbonyl, reducing conformational flexibility and altering the spatial presentation of the terminal methyl groups relative to any biological target surface [1]. Class-level SAR evidence from pyridazinone-arylpiperazine series demonstrates that even subtle modifications to the terminal fragment (e.g., cyclic vs. acyclic substituents at the pyridazinone nucleus) can shift alpha1-AR affinity from 0.052 nM to >100 nM [1].

Isomer Topology
Data to verify
Branched 3-methylbutanoyl terminus vs. linear pentanoyl; identical MW 354.45, formula C20H26N4O2.
Different steric profile may alter binding kinetics and selectivity.
SAR from pyridazinone class shows >100-fold affinity shifts with terminal modifications.
Constitutional isomerism Steric differentiation Acyl chain branching Structure-activity relationships

Chain-Length and Branching Differentiation from Shorter Butanoyl Analog (CAS 1049335-81-0): Additional Carbon and Steric Bulk

Compared to 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one (CAS 1049335-81-0, C19H24N4O2, MW 340.42), the target compound contains an additional carbon atom in the acyl chain (C5 vs. C4) and incorporates chain branching at the β-position . This results in a molecular weight increase of 14.03 g/mol (354.45 vs. 340.42) and an estimated logP increment of approximately +0.5 units (predicted by the addition of one methylene group) [1]. In the broader piperazine-pyridazinone class, increasing the polymethylene spacer length between the arylpiperazine and the terminal fragment systematically modulated alpha1-AR affinity and selectivity, with optimal chain lengths producing subnanomolar Ki values (e.g., Ki = 0.26 nM for a heptyl-linked analog) [2].

Chain Length & logP
Data to verify
ΔMW +14.03 g/mol vs. butanoyl analog (C4); estimated ΔlogP ≈ +0.5.
Additional methylene and branching may affect membrane permeability and metabolic stability.
Class-level SAR links spacer length to α1-AR affinity modulation.
Homologation effects Lipophilicity modulation Chain-length SAR Ligand efficiency

Pyridazine Core Versus Pyridazinone Core: Altered Hydrogen-Bonding Capacity and Biological Target Profile Differentiation

The target compound contains a pyridazine core (1,2-diazine), whereas the most extensively characterized arylpiperazine series in the literature employs a pyridazinone (3(2H)-pyridazinone) core, which bears a carbonyl oxygen at position 3 [1]. This oxidation-state difference carries functional consequences: the pyridazinone carbonyl serves as a hydrogen-bond acceptor and can participate in tautomeric equilibria (lactam-lactim), both of which influence receptor recognition. Pyridazinone-arylpiperazines achieve subnanomolar alpha1-AR affinity (Ki as low as 0.052 nM) and alpha2/alpha1 selectivity ratios exceeding 270 [1][2]. The pyridazine analog lacks this carbonyl, eliminating a key pharmacophoric feature. Conversely, piperazin-1-ylpyridazines (without the carbonyl) have been identified as potent dCTP pyrophosphatase 1 inhibitors (lead IC50 = 25 nM) with outstanding selectivity over related nucleotide-processing enzymes [3]. This indicates that the pyridazine vs. pyridazinone oxidation state can redirect target engagement toward entirely distinct enzyme families.

Core Oxidation State
Class-level inference
Pyridazine core lacks C3 carbonyl; pyridazinone core achieves sub-nM α1-AR Ki.
Core oxidation state may redirect target class from α1-AR to dCTPase.
Representative: pyridazinone α1-AR Ki 0.052 nM; pyridazine dCTPase IC50 25 nM.
Heterocycle oxidation state Hydrogen-bond acceptor/donor Tautomerism Target selectivity

6-(2-Methoxyphenyl) Substituent on Pyridazine: Class-Level Evidence for Selective Enzyme Inhibition from Butyrylcholinesterase and Kinase Programs

The 6-(2-methoxyphenyl) substituent on the pyridazine ring distinguishes the target compound from analogs bearing different aryl or heteroaryl groups at this position (e.g., the piperidin-1-yl substituent present in the cellulose biosynthesis inhibitor P4B [1]). In a systematic study of pyridazinone-based cholinesterase inhibitors, the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold conferred selective butyrylcholinesterase (BuChE) inhibition: compound 16c exhibited an IC50 of 12.8 μM against equine BuChE with no detectable acetylcholinesterase (EeAChE) inhibition at 100 μM (>7.8-fold selectivity window) [2]. Molecular docking revealed that the 2-methoxyphenyl group engages in π-π stacking interactions within the catalytic active site of human BuChE [2]. Separately, pyridazine derivatives bearing 2-methoxyphenyl groups have been implicated in kinase inhibition programs, with BindingDB recording EC50 values (e.g., 718 nM for a related 3-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenyl-pyridazine against NF-κB pathway targets) [3].

6-(2-MeOPh) Activity
Class-level inference
BuChE IC50 ≈ 12.8 µM (eqBuChE), >7.8× selectivity over AChE; NF-κB EC50 ≈ 718 nM (analog).
C6 substituent directs target selectivity; orthogonal activities vs. piperidinyl substituent.
Docking suggests π-π stacking; kinase screening data available (BindingDB).
2-Methoxyphenyl pharmacophore BuChE selectivity Kinase inhibition Pyridazine scaffold

Piperazine-Pyridazine Scaffold Class-Level Evidence: Potent dCTP Pyrophosphatase 1 Inhibition with Nanomolar Potency

The piperazin-1-ylpyridazine chemotype, to which the target compound belongs, has been validated as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. The most potent disclosed lead compound from this series achieved an IC50 of 25 nM against recombinant human dCTPase, as measured by enzymatic assay [2]. Beyond potency, lead compounds from this series demonstrated two therapeutically relevant properties not shared by other dCTPase inhibitor chemotypes: (i) they increased dCTPase thermal and protease stability upon binding, indicative of target engagement-induced conformational stabilization; and (ii) they displayed outstanding selectivity over related nucleotide-processing enzymes (e.g., NTP pyrophosphatases), minimizing off-target nucleotide pool disruption [1]. Furthermore, these compounds synergized with cytidine analogues (e.g., decitabine) against leukemic cells in vitro, suggesting a functional link between dCTPase inhibition and enhanced nucleoside analog efficacy [1]. The target compound's structural features — specifically the piperazine-pyridazine core with a 2-methoxyphenyl substituent — align with the key pharmacophoric elements of this inhibitor class.

dCTPase Inhibition
Class-level inference
Lead piperazine-pyridazine analog: dCTPase IC50 = 25 nM, thermal stabilization, synergy with decitabine.
Class-validated scaffold for dCTPase chemical probe development.
Cellular target engagement confirmed by CETSA; selectivity over NTPases demonstrated.
dCTPase inhibition Nucleotide metabolism Cancer cell stemness Enzyme thermal stabilization

Highest-Confidence Application Scenarios for 1-{4-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3-methylbutan-1-one Informed by Quantitative Differentiation Evidence


SAR Probe for Branched vs. Linear Acyl Chain Effects in Piperazine-Pyridazine Pharmacophores

The target compound's constitutional isomerism relative to the linear pentanoyl analog (CAS 1049292-32-1) makes it a valuable matched molecular pair for dissecting the contribution of acyl chain branching to target binding, selectivity, and ADME properties. In a controlled SAR study, the branched 3-methylbutanoyl and linear pentanoyl isomers can be compared head-to-head in the same assay panel (e.g., dCTPase enzymatic assay, cholinesterase panel, or broad receptor screening) to quantify the impact of β-branching on potency and selectivity [1][2]. Class-level data from pyridazinone-arylpiperazine series demonstrate that terminal fragment modifications can shift alpha1-AR affinity by over 100-fold, establishing precedent for the sensitivity of this pharmacophore class to terminal group structure [3].

Chemical Probe Development for Human dCTP Pyrophosphatase 1 (dCTPase)

The piperazine-pyridazine scaffold has been pharmacologically validated as a dCTPase inhibitor chemotype, with lead compounds achieving IC50 values of 25 nM and demonstrating cellular target engagement via thermal stabilization assays [1]. The target compound, bearing the 6-(2-methoxyphenyl) substituent, represents a structurally differentiated entry point within this class for further optimization. Its procurement enables exploration of SAR at the terminal acyl chain position while maintaining the core piperazine-pyridazine pharmacophore. dCTPase is associated with cancer cell stemness and resistance to nucleoside analog chemotherapy; inhibitors from this class have shown synergy with decitabine in leukemic cell models [1].

Selective Butyrylcholinesterase (BuChE) Inhibitor Discovery Leveraging the 6-(2-Methoxyphenyl)pyridazine Pharmacophore

The 6-(2-methoxyphenyl)pyridazine substructure has been experimentally established as a privileged scaffold for selective BuChE inhibition, with the closest pyridazinone analog (compound 16c) achieving IC50 = 12.8 μM against eqBuChE while showing no AChE inhibition at 100 μM (>7.8-fold selectivity) [1]. The target compound extends this pharmacophore by incorporating a piperazine linker and a 3-methylbutanoyl terminus, offering additional vectors for modulating potency, selectivity, and CNS penetration. This scaffold has been proposed for Alzheimer's disease research, where selective BuChE inhibition is hypothesized to compensate for declining AChE levels in advanced disease stages [1].

Differentiation Control in Chemical Library Procurement for Pyridazine-Focused Screening Collections

For organizations building focused screening libraries around nitrogen-containing heterocycles, the target compound provides a structurally authenticated pyridazine (not pyridazinone) entry with a branched aliphatic terminus. This combination is underrepresented in commercial screening collections, which are typically dominated by linear-chain or unsubstituted piperazine variants. The compound's identity as a constitutional isomer of the pentan-1-one analog (same MW, same formula, different topology) means it can serve as a stereoelectronic diversity element in library design without altering bulk physicochemical parameters [1]. Procurement with batch-specific QC documentation (NMR, HPLC, GC) at ≥98% purity, as available for the closest vendor-certified analogs, ensures reproducibility across screening campaigns [1].

Application
Selection Property
Validation Focus
Branched vs. linear acyl chain SAR
Constitutional isomer match with branched 3-methylbutanoyl terminus
Target binding and selectivity comparison against linear pentanoyl analog
dCTPase chemical probe development
Piperazine-pyridazine core validated for dCTPase inhibition in class
dCTPase enzymatic assay and cellular target engagement
BuChE inhibitor discovery for CNS research
6-(2-Methoxyphenyl)pyridazine scaffold associated with BuChE selectivity
BuChE vs. AChE selectivity and potency profiling
Screening library differentiation
Pyridazine core with branched acyl terminus for stereoelectronic diversity
Structural authenticity and purity (NMR, HPLC) confirmation
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